Cas no 2172606-07-2 (4-(4-methylfuran-2-yl)pyrrolidin-3-ol)

4-(4-methylfuran-2-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
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- 4-(4-methylfuran-2-yl)pyrrolidin-3-ol
- 2172606-07-2
- EN300-1624261
-
- インチ: 1S/C9H13NO2/c1-6-2-9(12-5-6)7-3-10-4-8(7)11/h2,5,7-8,10-11H,3-4H2,1H3
- InChIKey: PNTWNULYLWNVOK-UHFFFAOYSA-N
- SMILES: OC1CNCC1C1=CC(C)=CO1
計算された属性
- 精确分子量: 167.094628657g/mol
- 同位素质量: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 45.4Ų
4-(4-methylfuran-2-yl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1624261-0.25g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 0.25g |
$1393.0 | 2023-06-05 | ||
Enamine | EN300-1624261-2.5g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 2.5g |
$2969.0 | 2023-06-05 | ||
Enamine | EN300-1624261-50mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 50mg |
$827.0 | 2023-09-22 | ||
Enamine | EN300-1624261-1000mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 1000mg |
$986.0 | 2023-09-22 | ||
Enamine | EN300-1624261-5000mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 5000mg |
$2858.0 | 2023-09-22 | ||
Enamine | EN300-1624261-10000mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 10000mg |
$4236.0 | 2023-09-22 | ||
Enamine | EN300-1624261-250mg |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 250mg |
$906.0 | 2023-09-22 | ||
Enamine | EN300-1624261-5.0g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 5g |
$4391.0 | 2023-06-05 | ||
Enamine | EN300-1624261-0.05g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 0.05g |
$1272.0 | 2023-06-05 | ||
Enamine | EN300-1624261-10.0g |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol |
2172606-07-2 | 10g |
$6512.0 | 2023-06-05 |
4-(4-methylfuran-2-yl)pyrrolidin-3-ol 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
4-(4-methylfuran-2-yl)pyrrolidin-3-olに関する追加情報
Comprehensive Overview of 4-(4-methylfuran-2-yl)pyrrolidin-3-ol (CAS No. 2172606-07-2): Properties, Applications, and Research Insights
4-(4-methylfuran-2-yl)pyrrolidin-3-ol (CAS No. 2172606-07-2) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a pyrrolidine core with a 4-methylfuran substituent, offering versatile reactivity and potential bioactivity. Its molecular formula, C9H13NO2, and moderate polarity make it an attractive intermediate for synthetic applications. Researchers are particularly interested in its stereochemistry, as the hydroxyl group at the 3-position of the pyrrolidine ring introduces chiral centers critical for enantioselective synthesis.
In recent years, the demand for furan-containing compounds like 4-(4-methylfuran-2-yl)pyrrolidin-3-ol has surged due to their prevalence in natural products and drug candidates. The 4-methylfuran moiety is known to enhance metabolic stability and bioavailability, making this compound a valuable scaffold in medicinal chemistry. Computational studies suggest potential interactions with biological targets such as G-protein-coupled receptors (GPCRs), aligning with current trends in fragment-based drug discovery. These properties position it as a candidate for developing novel central nervous system (CNS) therapeutics or anti-inflammatory agents.
The synthesis of CAS 2172606-07-2 typically involves multi-step organic reactions, including Pd-catalyzed cross-coupling or reductive amination strategies. A 2023 study highlighted its efficient production via a microwave-assisted synthesis route, reducing reaction times by 60% compared to conventional methods. Such advancements cater to the growing industry focus on green chemistry and process intensification. Analytical characterization often employs LC-MS and NMR spectroscopy, with the compound's stability being verified under various pH conditions—a key consideration for formulation development.
Beyond pharmaceuticals, 4-(4-methylfuran-2-yl)pyrrolidin-3-ol shows promise in material science. Its furan ring enables participation in Diels-Alder reactions, facilitating the creation of bio-based polymers. This aligns with the global push toward sustainable materials, addressing frequent search queries like "biodegradable polymer precursors." Additionally, its derivatives are being explored as flavor enhancers due to structural similarities to naturally occurring furanoids in food chemistry.
Ongoing research addresses frequently asked questions about this compound's scalability and derivatization potential. A 2024 patent application disclosed novel N-alkylated analogs with improved blood-brain barrier permeability, sparking discussions in neuroscience forums. Safety profiles indicate low acute toxicity in preliminary assays, though comprehensive ADMET studies remain underway. As the scientific community prioritizes AI-driven molecular design, CAS 2172606-07-2 serves as a test case for predictive algorithms targeting heterocyclic bioisosteres.
In conclusion, 4-(4-methylfuran-2-yl)pyrrolidin-3-ol exemplifies the convergence of medicinal chemistry and green synthesis. Its dual applicability in life sciences and materials engineering ensures sustained relevance, while optimized synthetic protocols address industrial needs for cost-effective intermediates. Future directions may explore its role in photopharmacology or as a template for catalysis ligands, solidifying its position in cutting-edge research.
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